Structural and Positional Selectivity: Differentiating 2-Bromo-3-fluoro-6-methoxyaniline from its 2-Bromo-6-fluoro-3-methoxyaniline Regioisomer
The primary differentiation of 2-Bromo-3-fluoro-6-methoxyaniline (CAS 1698500-38-7) lies in its specific substitution pattern relative to its closest structural analog, 2-Bromo-6-fluoro-3-methoxyaniline (CAS 1534470-48-8). Both compounds share the same molecular formula (C₇H₇BrFNO) and molecular weight (220.04 g/mol), but the 1,2,3,4-tetrasubstituted benzene arrangement differs . This positional isomerism directly dictates the compound's utility in synthetic routes where a 2-bromo-3-fluoro substitution is required for a subsequent orthogonal cross-coupling reaction, a sequence that would be impossible with the regioisomer . This is a critical factor in the design of complex molecules where the order of bond formation is paramount .
| Evidence Dimension | Substitution Pattern (Regiochemistry) |
|---|---|
| Target Compound Data | 2-bromo-3-fluoro-6-methoxy substitution |
| Comparator Or Baseline | 2-bromo-6-fluoro-3-methoxy substitution (CAS 1534470-48-8) |
| Quantified Difference | Absolute positional difference; the two molecules are non-interchangeable regioisomers. |
| Conditions | Not applicable; this is a structural property. |
Why This Matters
Sourcing the correct regioisomer is non-negotiable for synthetic success, as using the wrong one will result in a failed reaction or the generation of an incorrect product, leading to wasted time and resources.
